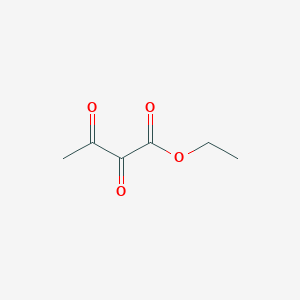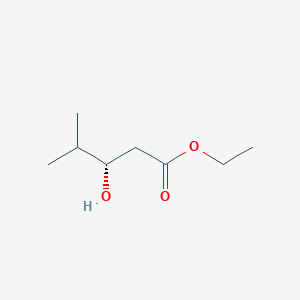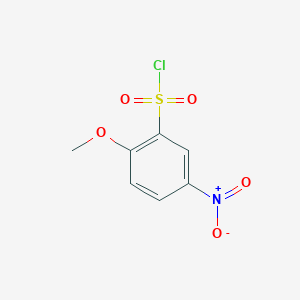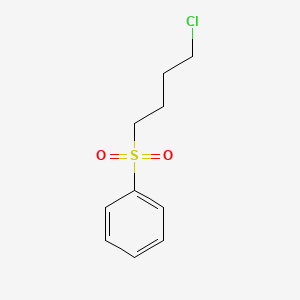
Ethyl 2,3-dioxobutanoate
概要
説明
Ethyl 2,3-dioxobutanoate is an organic compound with the molecular formula C6H8O4. It is a diester of butanedioic acid and is characterized by the presence of two oxo groups at the 2 and 3 positions of the butanoate chain. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 2,3-dioxobutanoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed from the deprotonation of ethyl acetoacetate, reacts with an alkyl halide to form the desired product. The reaction typically occurs under basic conditions using sodium ethoxide in ethanol .
Industrial Production Methods: In industrial settings, the production of this compound often involves the esterification of butanedioic acid derivatives. The process includes the reaction of butanedioic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the ester product. The reaction is conducted under reflux conditions to ensure complete conversion.
化学反応の分析
Types of Reactions: Ethyl 2,3-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming diols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the carbonyl carbon under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Substituted esters and amides.
科学的研究の応用
Ethyl 2,3-dioxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: this compound is utilized in the production of polymers and resins, as well as in the formulation of fragrances and flavors.
作用機序
The mechanism of action of ethyl 2,3-dioxobutanoate involves its reactivity as an electrophile due to the presence of carbonyl groups. These groups can undergo nucleophilic attack, leading to the formation of various intermediates and products. The compound’s molecular targets include nucleophiles such as amines, alcohols, and thiols, which can react with the carbonyl carbon to form new bonds and structures.
類似化合物との比較
Ethyl 2,3-dioxobutanoate can be compared with other similar compounds, such as:
Ethyl acetoacetate: Both compounds contain ester groups and are used in similar synthetic applications. ethyl acetoacetate has only one oxo group, making it less reactive in certain reactions.
Diethyl malonate: This compound also contains two ester groups but differs in its reactivity and applications. Diethyl malonate is primarily used in malonic ester synthesis, while this compound is more versatile in its reactivity.
Uniqueness: this compound’s unique structure, with two oxo groups, provides it with distinct reactivity compared to other esters. This makes it a valuable intermediate in organic synthesis and a versatile compound in various scientific and industrial applications.
特性
IUPAC Name |
ethyl 2,3-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-3-10-6(9)5(8)4(2)7/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEPWEZRMUOMJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482873 | |
| Record name | ethyl 2,3-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1723-25-7 | |
| Record name | ethyl 2,3-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3'-Nitro-[1,1'-biphenyl]-2-ol](/img/structure/B1611535.png)

![Ethyl 5H-pyrimido[4,5-b][1,4]thiazine-6-carboxylate](/img/structure/B1611538.png)








![Spiro[3.3]heptan-1-one](/img/structure/B1611556.png)


